molecular formula C18H16N2O2 B244386 2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide

2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide

Cat. No.: B244386
M. Wt: 292.3 g/mol
InChI Key: CNAZYJNUEOAUPD-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol This compound is characterized by the presence of a quinoline ring, a benzamide group, and methoxy and methyl substituents

Preparation Methods

The synthesis of 2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline ring, followed by the introduction of the methoxy and methyl groups, and finally the formation of the benzamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzamide group to an amine.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, where they may be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline ring structure and may have similar biological activities.

    Benzamide derivatives: Compounds with the benzamide group may exhibit similar pharmacological properties.

    Methoxy and methyl-substituted compounds: These compounds may have comparable chemical reactivity and physical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-methoxy-3-methyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C18H16N2O2/c1-12-6-3-9-14(17(12)22-2)18(21)20-15-10-4-7-13-8-5-11-19-16(13)15/h3-11H,1-2H3,(H,20,21)

InChI Key

CNAZYJNUEOAUPD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

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